molecular formula C13H16N2O3S B2439897 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034338-48-0

2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2439897
CAS No.: 2034338-48-0
M. Wt: 280.34
InChI Key: QIIJBLIVZSWWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzenesulfonamide core with two methyl groups at the 2 and 5 positions, and a 5-methylisoxazole moiety attached via a methylene bridge. The presence of the isoxazole ring is significant due to its known pharmacological properties .

Scientific Research Applications

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of sulfonamides, which are known to be competitive inhibitors of para-aminobenzoic acid (paba), a precursor for the synthesis of folic acid in bacteria .

Mode of Action

The compound likely interacts with its targets by mimicking the structure of PABA, thereby inhibiting the enzyme responsible for incorporating PABA into folic acid. This inhibition prevents the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the incorporation of PABA into folic acid, it disrupts the production of essential metabolites, leading to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of bacterial growth and multiplication due to the inhibition of folic acid synthesis . This could potentially lead to the death of the bacteria, thereby exerting an antibacterial effect.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Furthermore, the presence of other substances could lead to interactions that might enhance or inhibit the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct pharmacological properties compared to other sulfonamides. This structural feature may enhance its biological activity and specificity .

Properties

IUPAC Name

2,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-4-5-10(2)13(6-9)19(16,17)15-8-12-7-14-18-11(12)3/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIJBLIVZSWWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.